molecular formula C10H14O B102385 1-(2,6-Dimethylphenyl)ethanol CAS No. 19447-06-4

1-(2,6-Dimethylphenyl)ethanol

Cat. No. B102385
CAS RN: 19447-06-4
M. Wt: 150.22 g/mol
InChI Key: BFLGMBBJIHKTAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions such as the Knoevenagel condensation, which is used to obtain 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine with benzaldehyde without a catalyst or solvent . This suggests that similar condensation reactions might be applicable for synthesizing 1-(2,6-Dimethylphenyl)ethanol, although the specific conditions and reagents would likely differ due to the structural differences.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and quantum chemical calculations. For instance, the structure of 1,1-bis(diphenylphosphinoyl)ethanol shows H-bonded dimers in solution , and the 1-phenyl-2-(2-pyridyl)ethanol forms intermolecular hydrogen bonds in its crystal structure . These findings highlight the importance of hydrogen bonding in the stability and crystallization of such molecules, which could also be relevant for 1-(2,6-Dimethylphenyl)ethanol.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including photochemical dimerization in the solid state . The reactivity is highly dependent on the molecular packing within the crystal structure. Although 1-(2,6-Dimethylphenyl)ethanol is not mentioned, it can be inferred that its reactivity in solid-state reactions would also be influenced by its specific molecular arrangement.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied in the papers are influenced by their molecular structures and the presence of functional groups capable of forming hydrogen bonds . These properties are crucial for understanding the behavior of the compounds in different environments and can be used to predict the properties of 1-(2,6-Dimethylphenyl)ethanol by analogy.

Scientific Research Applications

Molecular Complex Formation

  • Hydrogen-Bonded Molecular Complexes : 1-(2,6-Dimethylphenyl)ethanol forms molecular complexes with other compounds. For instance, it has been observed to form a molecular complex with 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol. These complexes, studied through X-ray crystallography, show hydrogen-bonded rings and are significant for understanding molecular interactions and structures (Toda, Tanaka & Mak, 1985).

Chemical Reactions and Stability

  • Stability and Reactivity in Chemical Compounds : The compound demonstrates varied stability and reactivity when interacting with other elements or compounds. For example, its reaction with selenium leads to the formation of stable compounds at room temperature, which decompose upon heating (van der Knaap, Vos & Bickelhaupt, 1983).

Catalytic Applications

  • Kinetic Resolution of Secondary Alcohols : 1-(2,6-Dimethylphenyl)ethanol has been studied in the context of esterification reactions. It serves as a model in understanding the mechanism of esterification catalyzed by specific catalysts, aiding in the prediction and improvement of enantioselectivity in such reactions (Larionov et al., 2012).

Bioreduction Processes

  • Bioreduction in Plant Systems : The bioreduction of similar compounds, like 1-(3,4-dimethylphenyl)ethanone, to chiral alcohols using plant systems has been explored. This process is significant for synthesizing optically active alcohols, an important aspect in pharmaceutical and chemical industries (Pavoković et al., 2017).

Photophysical and Spectroscopic Studies

  • Photophysical Properties : Research has delved into the photophysical and spectroscopic characteristics of complexes containing 2,6-dimethylphenylisocyanide, which is structurally related to 1-(2,6-Dimethylphenyl)ethanol. These studies are crucial for understanding the electronic properties and reaction mechanisms of such compounds (Villegas et al., 2005).

Safety And Hazards

While specific safety and hazard information for “1-(2,6-Dimethylphenyl)ethanol” was not found in the search results, it’s generally important to handle chemical compounds with care. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLGMBBJIHKTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941183
Record name 1-(2,6-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)ethanol

CAS RN

19447-06-4
Record name α,2,6-Trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19447-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2,6-trimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,6-DIMETHYLPHENYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBT54Z6XPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AC Spivey, S Arseniyadis, T Fekner, A Maddaford… - Tetrahedron, 2006 - Elsevier
Two new atropisomeric 4-aminopyridine-based nucleophilic catalysts containing terphenyl ‘blocking groups’ have been prepared and evaluated for kinetic resolution (KR) of aryl alkyl …
Number of citations: 61 www.sciencedirect.com
N Hara, S Fujisawa, M Fujita, M Miyazawa, K Ochiai… - Tetrahedron, 2018 - Elsevier
Kinetic resolution of secondary alcohols by benzoylation using a phosphinite derivative of (1S,2R)-1-amino-2-indanol as the catalyst was investigated. The aminophosphinite catalyst is …
Number of citations: 6 www.sciencedirect.com
JC Ruble - 1999 - dspace.mit.edu
A new approach to introducing asymmetry into nucleophilic catalysts while minimizing steric bulk in the vicinity of the nucleophilic atom was explored. Because many of the most …
Number of citations: 0 dspace.mit.edu
S Liu, C Wolf - Organic Letters, 2008 - ACS Publications
AC 2 -symmetric bisoxazolidine was found to effectively catalyze the asymmetric Henry reaction of aliphatic and aromatic aldehydes. β-Hydroxy nitroalkanes were produced in up to 99…
Number of citations: 131 pubs.acs.org
CÓ Dálaigh, SJ Hynes, JE O'Brien, T McCabe…
Number of citations: 0

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